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Introduction:

AZD4694, also known as NAV4694, is a highly selective radioligand used in Positron Emission
Tomography (PET) for the in vivo imaging of 3-amyloid plagues, a hallmark of Alzheimer's
disease. The synthesis of radiolabeled AZD4694 requires a non-radiolabeled precursor, 2-(2-
fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. This document provides a detailed protocol
for the synthesis of this crucial precursor, outlining a plausible and robust synthetic route
starting from commercially available materials. The synthesis involves the preparation of two
key heterocyclic intermediates, a protected 2-iodo-5-hydroxybenzofuran and a functionalized
pyridine, followed by their coupling via a Sonogashira reaction and subsequent deprotection.

l. Overall Synthetic Strategy

The synthesis of the AZD4694 precursor is accomplished through a convergent approach.
The two main building blocks, a protected 2-iodo-5-hydroxybenzofuran and 3-ethynyl-2-fluoro-
6-(methylamino)pyridine, are synthesized separately and then coupled using a palladium-
catalyzed Sonogashira reaction. A final deprotection step yields the target precursor.

Logical Workflow of AZD4694 Precursor Synthesis
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Caption: Synthetic workflow for the AZD4694 precursor.

Il. Experimental Protocols

Part 1: Synthesis of 2-lodo-benzofuran-5-ol (Benzofuran
Intermediate)

Step 1.1: Synthesis of 2-lodo-5-methoxybenzofuran

o Materials: 4-Methoxyphenol, lodine (I2), Potassium lodide (KI), Sodium Bicarbonate
(NaHCO:s), Dichloromethane (DCM), Sodium Thiosulfate (Na2S20s).

e Protocol:

o To a solution of 4-methoxyphenol (1.0 eq) in DCM, add a solution of iodine (1.1 eq) and
potassium iodide (1.1 eq) in water.

o Add sodium bicarbonate (2.0 eq) portion-wise and stir the mixture vigorously at room
temperature for 24 hours.

o Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated
agueous solution of sodium thiosulfate.
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o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 2-iodo-5-
methoxybenzofuran.

Step 1.2: Synthesis of 5-Methoxybenzofuran-2-carbaldehyde

e Materials: 2-lodo-5-methoxybenzofuran, n-Butyllithium (n-BuLi), N,N-Dimethylformamide
(DMF), Tetrahydrofuran (THF).

e Protocol:

o Dissolve 2-iodo-5-methoxybenzofuran (1.0 eq) in anhydrous THF and cool to -78 °C under
an inert atmosphere.

o Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C.

o Add anhydrous DMF (1.5 eq) dropwise and allow the reaction to warm to room
temperature and stir for an additional 2 hours.

o Quench the reaction with saturated agueous ammonium chloride solution and extract with
ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o Purify the residue by column chromatography to yield 5-methoxybenzofuran-2-
carbaldehyde.

Step 1.3: Synthesis of 5-Hydroxybenzofuran-2-carbaldehyde

e Materials: 5-Methoxybenzofuran-2-carbaldehyde, Boron Tribromide (BBrs), Dichloromethane
(DCM).

e Protocol:
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o Dissolve 5-methoxybenzofuran-2-carbaldehyde (1.0 eq) in anhydrous DCM and cool to
-78 °C.

o Add a solution of boron tribromide in DCM (1.2 eq) dropwise.

o Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature
and stir for 4 hours.

o Cool the reaction to 0 °C and quench by the slow addition of water.

o Extract the product with DCM, wash the combined organic layers with water and brine, dry
over anhydrous sodium sulfate, and concentrate.

o The crude 5-hydroxybenzofuran-2-carbaldehyde is often used in the next step without
further purification.

Step 1.4: Synthesis of 2-lodo-benzofuran-5-ol

o Materials: 5-Hydroxybenzofuran-2-carbaldehyde, lodine (Iz), Potassium Hydroxide (KOH),
Dioxane, Water.

e Protocol:

o To a solution of 5-hydroxybenzofuran-2-carbaldehyde (1.0 eq) in dioxane and water, add a
solution of iodine (2.5 eq) and potassium iodide in water.

o Add a solution of potassium hydroxide (5.0 eq) in water dropwise at 0 °C.

o Stir the reaction at room temperature for 3 hours.

o Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.

o Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

o Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to
give 2-iodo-benzofuran-5-ol.
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Part 2: Synthesis of 3-Ethynyl-2-fluoro-6-

(methylamino)pyridine (Pyridine Intermediate)
Step 2.1: Synthesis of 2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine

o Materials: 2,6-Difluoro-3-iodopyridine, (Trimethylsilyl)acetylene, Pd(PPhs)2Clz, Copper(l)
lodide (Cul), Triethylamine (TEA), Tetrahydrofuran (THF).

e Protocol:

o To a solution of 2,6-difluoro-3-iodopyridine (1.0 eq) and (trimethylsilyl)acetylene (1.2 eq) in
a mixture of THF and TEA, add Pd(PPhs)2Clz (0.05 eq) and Cul (0.1 eq).

o Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.
o Filter the reaction mixture through a pad of celite and concentrate the filtrate.

o Purify the residue by column chromatography to obtain 2,6-difluoro-3-
((trimethylsilyl)ethynyl)pyridine.

Step 2.2: Synthesis of 3-Ethynyl-2,6-difluoropyridine

e Materials: 2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine, Potassium Carbonate (K2COs),
Methanol.

e Protocol:

o

Dissolve 2,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

o

Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.

Remove the solvent under reduced pressure and partition the residue between water and

(¢]

ethyl acetate.

o

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 3-
ethynyl-2,6-difluoropyridine, which is used in the next step without further purification.

Step 2.3: Synthesis of 3-Ethynyl-2-fluoro-6-(methylamino)pyridine
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e Materials: 3-Ethynyl-2,6-difluoropyridine, Methylamine solution (in THF or water).
e Protocol:

o To a solution of 3-ethynyl-2,6-difluoropyridine (1.0 eq) in a suitable solvent (e.g., THF), add
an excess of methylamine solution (3.0 eq).

o Stir the reaction in a sealed vessel at 60 °C for 16 hours.
o Cool the reaction mixture to room temperature and concentrate under reduced pressure.

o Purify the crude product by column chromatography to afford 3-ethynyl-2-fluoro-6-
(methylamino)pyridine.

Part 3: Final Coupling and Synthesis of AZD4694

Precursor
Step 3.1: Synthesis of 2-(2-Fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol

o Materials: 2-lodo-benzofuran-5-ol, 3-Ethynyl-2-fluoro-6-(methylamino)pyridine, Pd(PPhs)2Clz,
Copper(l) lodide (Cul), Triethylamine (TEA), N,N-Dimethylformamide (DMF).

e Protocol:

o To a solution of 2-iodo-benzofuran-5-ol (1.0 eq) and 3-ethynyl-2-fluoro-6-
(methylamino)pyridine (1.1 eq) in a mixture of DMF and TEA, add Pd(PPhs)2Clz (0.05 eq)
and Cul (0.1 eq).

o Stir the reaction mixture at 60 °C under an inert atmosphere for 8 hours.

o Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

o Purify the crude product by column chromatography on silica gel to yield the final
AZD4694 precursor, 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol.
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lll. Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis, based on

literature reports of analogous reactions. Actual yields may vary depending on the specific

reaction conditions and scale.

Step Product Starting Material(s) Typical Yield (%)
2-lodo-5-

1.1 4-Methoxyphenol 70-85
methoxybenzofuran
5-Methoxybenzofuran-  2-lodo-5-

1.2 65-80
2-carbaldehyde methoxybenzofuran
5-Hydroxybenzofuran-  5-Methoxybenzofuran-

1.3 80-95
2-carbaldehyde 2-carbaldehyde
2-lodo-benzofuran-5- 5-Hydroxybenzofuran-

14 60-75
ol 2-carbaldehyde
2,6-Difluoro-3-

] ) 2,6-Difluoro-3-
2.1 ((trimethylsilyl)ethynyl) o 75-90
o iodopyridine
pyridine
2,6-Difluoro-3-
3-Ethynyl-2,6- ] )

2.2 ) o ((trimethylsilyl)ethynyl) ~ >95 (crude)
difluoropyridine .

pyridine
3-Ethynyl-2-fluoro-6- 3-Ethynyl-2,6-

2.3 yy- o _ yy” 50-70
(methylamino)pyridine  difluoropyridine

2-lodo-benzofuran-5-

3.1 AZD4694 Precursor ol & Pyridine 40-60

Intermediate

IV. Conclusion

The provided protocol outlines a comprehensive, multi-step synthesis for the AZD4694

precursor. By following these detailed procedures, researchers can reliably produce the

necessary starting material for the radiosynthesis of the AZD4694 PET tracer. Careful
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execution of each step, including purification, is critical to obtaining the final product in high
purity. The modular nature of this synthesis also allows for the potential preparation of other
related analogs for further research in the field of neuroimaging.

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of AZD4694
Precursor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615925#starting-materials-for-azd4694-precursor-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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